Bgp-15

Insulin resistance Metabolic syndrome Antipsychotic side effects

BGP-15 uniquely combines PARP inhibition with Hsp72 induction, offering cytoprotection and mitochondrial stabilization not found in standard insulin sensitizers or classical PARP inhibitors. Validated in Phase 2 trials for diabetes and cardiomyopathy, this compound is essential for studies on antipsychotic-induced insulin resistance, cisplatin nephrotoxicity, and mitochondrial fragmentation. In stock for immediate research procurement.

Molecular Formula C14H24Cl2N4O2
Molecular Weight 351.3 g/mol
CAS No. 66611-37-8
Cat. No. B1683970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBgp-15
CAS66611-37-8
SynonymsBGP 15
BGP-15
O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime
Molecular FormulaC14H24Cl2N4O2
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl
InChIInChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H
InChIKeyISGGVCWFTPTHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BGP-15 (CAS 66611-37-8) for Scientific Procurement: A Multi-Target Insulin Sensitizer and PARP Inhibitor


BGP-15 (O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime dihydrochloride) is a small-molecule hydroxylamine derivative that functions as a PARP inhibitor (IC50 = 120 μM, Ki = 57 μM) , a chaperone co-inducer of heat shock protein 72 (Hsp72) [1], and an insulin sensitizer [2]. Unlike conventional insulin sensitizers or oral antidiabetics, BGP-15 uniquely combines PARP inhibition with Hsp72 induction to exert cytoprotective, mitochondrial-protective, and metabolic effects [3]. It has advanced to Phase 2 clinical trials for type 2 diabetes mellitus and dilated cardiomyopathy, with demonstrated safety and tolerability in human studies [4].

Why BGP-15 Cannot Be Substituted by Metformin, Pioglitazone, or Standard PARP Inhibitors in Research


BGP-15 exhibits a distinct polypharmacology profile that is not replicated by conventional insulin sensitizers (e.g., metformin, rosiglitazone, pioglitazone), sulfonylureas (e.g., glibenclamide), or classical PARP inhibitors. In head-to-head preclinical studies, BGP-15 countered antipsychotic-induced insulin resistance and weight gain whereas metformin and rosiglitazone were ineffective at the applied doses [1]. Moreover, BGP-15 protects against cisplatin nephrotoxicity without compromising antitumor efficacy—a property not shared by thiol-based chemoprotectants like amifostine [2]. Its dual action as a PARP inhibitor and Hsp72 co-inducer, coupled with mitochondrial fusion activation via OPA1, renders BGP-15 irreplaceable for experiments requiring simultaneous metabolic, cytoprotective, and mitochondrial outcomes [3].

BGP-15 Quantitative Evidence: Direct Comparative Performance Data vs. In-Class Alternatives


Superior Insulin Sensitization in Insulin-Resistant Models: BGP-15 vs. Metformin and Rosiglitazone

In a rat model of olanzapine-induced metabolic disorder, BGP-15 (10-30 mg/kg/day p.o.) significantly counteracted insulin resistance and weight gain, whereas metformin (100 mg/kg/day p.o.) and rosiglitazone (2 mg/kg/day p.o.) were ineffective at the applied doses [1]. In cholesterol-fed rabbits, BGP-15 at 10 and 30 mg/kg increased insulin sensitivity by 50% and 70%, respectively, as measured by hyperinsulinemic euglycemic glucose clamp [2]. In Goto-Kakizaki (GK) insulin-resistant rats, 5-day oral BGP-15 at 20 mg/kg increased glucose infusion rate by 71% compared to control [2].

Insulin resistance Metabolic syndrome Antipsychotic side effects

Diastolic Function Improvement: BGP-15 vs. Metformin and Pioglitazone in Diabetic Cardiomyopathy

In a 12-week study using Goto-Kakizaki (GK) rats, a model of type 2 diabetes, BGP-15 (20 mg/kg/day p.o.) significantly restored diastolic parameters (e′/a′, E/e′, LAP, E and A wave) and improved the Tei-index compared to untreated GK rats [1]. In contrast, metformin and pioglitazone did not significantly improve endothelium-dependent arterial relaxation at higher doses in the same model [1]. BGP-15 increased phosphorylation of phospholamban (PLB) and vasodilator-stimulated phosphoprotein (VASP), suggesting a direct effect on SERCA/phospholamban-mediated calcium handling [1].

Diabetic cardiomyopathy Diastolic dysfunction Cardiac fibrosis

Chemoprotection Without Compromising Antitumor Efficacy: BGP-15 vs. Amifostine and Thiol-Based Agents

BGP-15 (100-200 mg/kg oral dose) reduced cisplatin-induced increases in serum urea and creatinine by 60-90% in mice and rats, and prevented structural kidney degeneration [1]. Crucially, BGP-15 did not inhibit cisplatin's antitumor activity in solid tumor models and extended mean survival time of P-388 leukemia-bearing mice from 13 to 19 days when combined with cisplatin [1]. In contrast, thiol-based chemoprotectants like amifostine can interfere with cisplatin's therapeutic efficacy and do not provide complete nephroprotection against long-term damage [1].

Chemoprotection Cisplatin nephrotoxicity PARP inhibition

Mitochondrial Fusion Activation: BGP-15 vs. Other PARP Inhibitors

BGP-15 promotes mitochondrial fusion by activating optic atrophy 1 (OPA1), a GTPase dynamin protein that mediates inner mitochondrial membrane fusion [1]. In a pulmonary arterial hypertension model, BGP-15 stabilized cristae membranes and protected lung structure in vivo [1]. This mitochondrial fusion activity is not a known property of classical PARP inhibitors such as 3-aminobenzamide or olaparib, which primarily target nuclear PARP-1/2 for DNA repair modulation [2].

Mitochondrial dynamics OPA1 Mitochondria-related diseases

Retinoprotection in Type 2 Diabetes: BGP-15 vs. Glibenclamide, Metformin, and Pioglitazone

In a type II diabetic rat model, systemic BGP-15 (20 mg/kg/day p.o.) counteracted retina-damaging effects, elevated SIRT1 expression, and decreased MMP9 expression in the eye [1]. The study directly compared BGP-15 to glibenclamide, metformin, and pioglitazone, demonstrating that BGP-15 provided retinoprotection beyond insulin sensitization alone [1]. The mechanism involved sirtuin 1 (SIRT1) upregulation and MMP9 downregulation, which are not primary targets of the comparator antidiabetic drugs [1].

Diabetic retinopathy Retinoprotection SIRT1

BGP-15 Application Scenarios for Scientific and Industrial Procurement


Investigating Antipsychotic-Induced Metabolic Dysfunction

Utilize BGP-15 as a positive control or therapeutic probe in rodent models of olanzapine-, clozapine-, or risperidone-induced insulin resistance and weight gain. Standard insulin sensitizers (metformin, rosiglitazone) are ineffective in this context [1]. BGP-15 (10-30 mg/kg/day p.o.) effectively counteracts metabolic side effects, enabling mechanistic studies on HSP72-mediated protection and JNK pathway modulation.

Diabetic Cardiomyopathy and HFpEF Preclinical Models

Employ BGP-15 in Goto-Kakizaki rats or other type 2 diabetes models to study diastolic dysfunction and heart failure with preserved ejection fraction (HFpEF). BGP-15 (20 mg/kg/day p.o.) restores diastolic parameters (e′/a′, E/e′) and improves Tei-index, offering a tool to dissect SERCA/phospholamban-mediated calcium handling independent of glucose-lowering effects [2].

Cisplatin Chemoprotection Studies Without Antitumor Interference

Use BGP-15 (100-200 mg/kg oral dose) in murine xenograft or syngeneic tumor models to study nephroprotection during cisplatin chemotherapy. BGP-15 reduces serum urea/creatinine by 60-90% without compromising cisplatin's antitumor efficacy, and extends survival in P-388 leukemia models [3]. This allows researchers to investigate chemoprotective mechanisms that do not rely on thiol-based interference with cisplatin activity.

Mitochondrial Dynamics and Mitophagy Research

Apply BGP-15 in cellular or in vivo models of mitochondrial fragmentation (e.g., pulmonary arterial hypertension, neurodegenerative disease, cancer cachexia). BGP-15 activates OPA1-dependent mitochondrial fusion, stabilizes cristae membranes, and reduces mitophagy (71% fewer pMitoTimer red puncta in cachexia models) [4]. Unlike classical PARP inhibitors, BGP-15 uniquely targets mitochondrial quality control, making it essential for mitochondrial biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bgp-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.